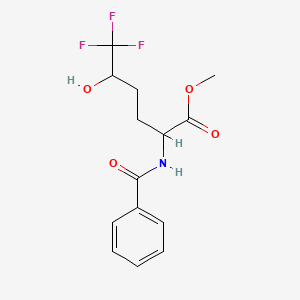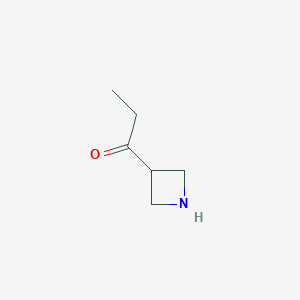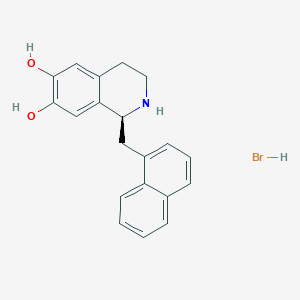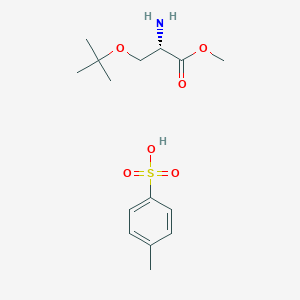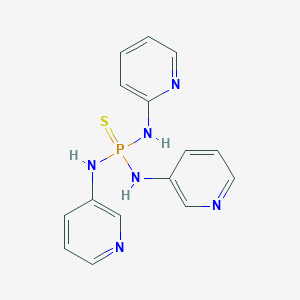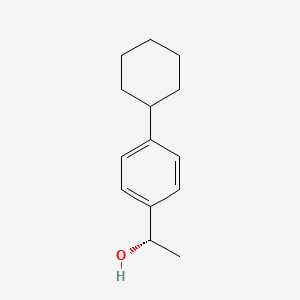
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is an organoboron compound with the molecular formula C12H18BNO3. It is known for its role in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a styryl group attached to a boronate ester, which imparts unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate typically involves the reaction of styrylboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a boronate ester linkage between the styryl group and the diethanolamine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the styryl group to ethyl or other alkyl groups.
Substitution: The boronate ester can participate in substitution reactions, where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alkylated derivatives of the original compound.
Substitution: Various substituted boronate esters.
科学研究应用
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate involves its ability to form stable boronate esters with various nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source for the formation of carbon-carbon bonds. The styryl group enhances the reactivity of the boronate ester, making it a valuable reagent in organic synthesis.
相似化合物的比较
Similar Compounds
- Styrylboronic acid
- Diethanolamine boronate
- Phenylboronic acid
Uniqueness
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is unique due to its combination of a styryl group and a boronate ester. This combination imparts distinct reactivity and properties, making it a versatile reagent in various chemical reactions. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions.
属性
分子式 |
C12H18BNO3 |
|---|---|
分子量 |
235.09 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)ethoxy-[(E)-2-phenylethenyl]borinic acid |
InChI |
InChI=1S/C12H18BNO3/c15-10-8-14-9-11-17-13(16)7-6-12-4-2-1-3-5-12/h1-7,14-16H,8-11H2/b7-6+ |
InChI 键 |
ULGJQOMDADPXMJ-VOTSOKGWSA-N |
手性 SMILES |
B(/C=C/C1=CC=CC=C1)(O)OCCNCCO |
规范 SMILES |
B(C=CC1=CC=CC=C1)(O)OCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)


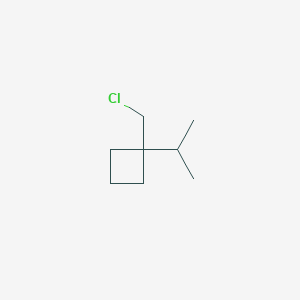


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)
